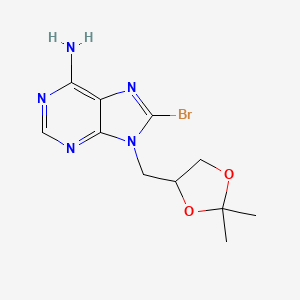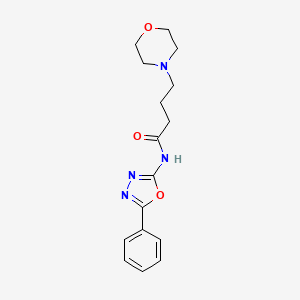![molecular formula C13H18ClNO B12923804 (2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a dihydroindenone structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reaction of dimethylaminoethyl chloride with an appropriate indenone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a controlled temperature environment to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride may involve large-scale synthesis using automated reactors. The process includes the chlorination of dimethylethanolamine followed by a reflux reaction with absolute ethyl alcohol. The product is then filtered and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Applications De Recherche Scientifique
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dimethylaminoethyl chloride hydrochloride: A related compound with similar chemical properties and applications.
2-(Dimethylamino)ethanethiol hydrochloride: Another similar compound used in organic synthesis and research.
Uniqueness
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydroindenone core and dimethylaminoethyl side chain make it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15;/h3-6,11H,7-9H2,1-2H3;1H |
Clé InChI |
WZCAMKGAJQCIOR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CC2=CC=CC=C2C1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


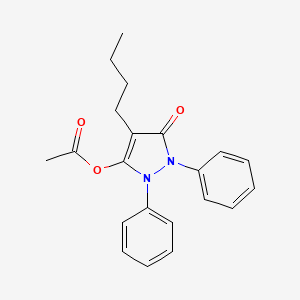
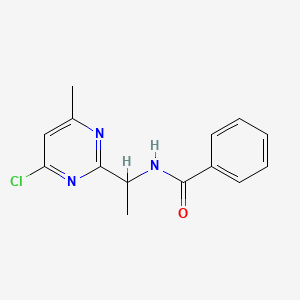
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)

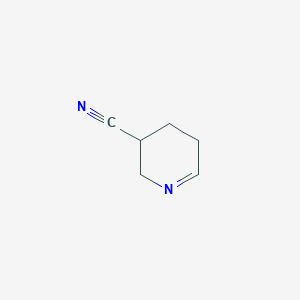
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
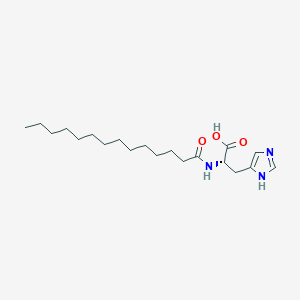

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
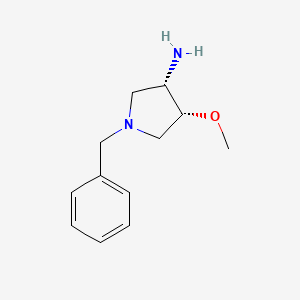
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
